
Triacetyloleandomicina
Descripción general
Descripción
Troleandomicina es un antibiótico macrólido que se deriva químicamente de la oleandomicina. Es conocida por su capacidad para inhibir la síntesis de proteínas bacterianas, lo que la hace eficaz contra una variedad de infecciones bacterianas. Troleandomicina se ha utilizado en el tratamiento de infecciones del tracto respiratorio y es particularmente notable por su papel en el manejo del asma grave dependiente de corticosteroides .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Troleandomycin is effective against several gram-positive bacteria, including:
- Streptococcus pyogenes : Known for causing pharyngitis and skin infections.
- Diplococcus pneumoniae : Responsible for pneumonia and other respiratory infections.
It is particularly noted for its efficacy in treating bacterial infections like tonsillitis, bronchitis, sinusitis, and pneumonia .
Corticosteroid-Sparing Effects
One of the notable applications of troleandomycin is its potential role as a corticosteroid-sparing agent in patients with severe asthma. Several studies have investigated its efficacy in reducing the need for corticosteroids:
- A study involving 16 severe, corticosteroid-dependent asthmatics showed that after initiating troleandomycin therapy, 50% of patients experienced significant improvements in lung function (greater than 20% increase in forced expiratory volume in 1 second) within two weeks .
- Another randomized trial with 18 children demonstrated that those receiving troleandomycin alongside methylprednisolone could significantly reduce their glucocorticoid doses compared to those receiving methylprednisolone alone (80% vs. 44% reduction) .
Pharmacological Interactions
Troleandomycin has been shown to alter the metabolism of corticosteroids, potentially enhancing their therapeutic effects while mitigating side effects associated with prolonged corticosteroid use . However, caution is warranted due to possible interactions with other medications, such as theophylline, which can lead to elevated serum concentrations and toxicity .
Table: Summary of Key Studies on Troleandomycin
Safety and Adverse Effects
While troleandomycin is generally well-tolerated, some patients may experience transient side effects such as gastrointestinal discomfort or elevated liver enzymes . Monitoring is essential when co-administering troleandomycin with other medications to avoid adverse reactions.
Mecanismo De Acción
Troleandomicina ejerce sus efectos uniéndose a la subunidad 50S del ribosoma bacteriano. Esta unión inhibe la translocación del ARN de transferencia a lo largo de los sitios A, P y E del ribosoma, evitando la deposición de aminoácidos en la cadena polipeptídica. Como resultado, la síntesis de proteínas se detiene, lo que lleva a la inhibición del crecimiento y la duplicación de las células bacterianas .
Compuestos Similares:
Eritromicina: Otro antibiótico macrólido con un mecanismo de acción similar.
Claritromicina: Conocida por su mejor estabilidad ácida y un espectro más amplio de actividad.
Azitromicina: Notada por su vida media prolongada y su mayor penetración en los tejidos.
Unicidad de la Troleandomicina: Troleandomicina es única en su potente inhibición de las enzimas hepáticas microsomales, lo que puede conducir a interacciones medicamentosas significativas. Esta propiedad la hace particularmente eficaz en ciertos escenarios clínicos, pero también requiere una monitorización cuidadosa para evitar efectos adversos .
Análisis Bioquímico
Biochemical Properties
Triacetyloleandomycin interacts with the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . The inhibition of tRNA translocation prevents the deposition of amino acids onto the polypeptide chain, leading to the failure of protein synthesis .
Cellular Effects
Triacetyloleandomycin exerts its effects on various types of cells by inhibiting bacterial protein synthesis, thereby preventing bacterial growth . It binds in the nascent peptide tunnel of the ribosome, blocking the growth of the nascent peptide chain . This action inhibits the activity of ribosomes, which are essential for protein synthesis and cell growth .
Molecular Mechanism
The molecular mechanism of action of Triacetyloleandomycin involves its binding to the 50S subunit of the bacterial ribosome . This binding inhibits the translocation of tRNA along the A, P, and E sites of the ribosome . With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain, leading to the failure of protein synthesis .
Subcellular Localization
Triacetyloleandomycin binds in the nascent peptide tunnel of the ribosome, suggesting its subcellular localization is within the ribosome
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Troleandomicina se sintetiza a través de la acetilación de la oleandomicina. El proceso implica la acetilación de los tres grupos hidroxilo libres presentes en la oleandomicina. Esta reacción generalmente requiere el uso de anhídrido acético como agente acetilante y una base como la piridina para catalizar la reacción .
Métodos de Producción Industrial: En entornos industriales, la producción de troleandomicina sigue un proceso de acetilación similar pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso implica el uso de grandes reactores y un control preciso de la temperatura y el pH para lograr la acetilación deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones: Troleandomicina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Troleandomicina puede oxidarse para formar varios metabolitos.
Reducción: El compuesto puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: Troleandomicina puede participar en reacciones de sustitución, particularmente involucrando sus grupos acetilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anhídrido acético y otros agentes acetilantes se usan comúnmente en reacciones de sustitución.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados acetilados y oxidados de la troleandomicina .
Comparación Con Compuestos Similares
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Clarithromycin: Known for its improved acid stability and broader spectrum of activity.
Azithromycin: Noted for its extended half-life and enhanced tissue penetration.
Uniqueness of Troleandomycin: Troleandomycin is unique in its potent inhibition of microsomal liver enzymes, which can lead to significant drug interactions. This property makes it particularly effective in certain clinical scenarios but also necessitates careful monitoring to avoid adverse effects .
Actividad Biológica
Troleandomycin (TAO) is a macrolide antibiotic known for its unique biological activity, particularly in the context of inhibiting bacterial protein synthesis and its effects on corticosteroid metabolism. This article delves into the biological mechanisms, clinical applications, and research findings associated with troleandomycin, supported by data tables and case studies.
Troleandomycin exerts its antibacterial effects primarily by binding to the 50S ribosomal subunit of bacteria. This binding inhibits the translocation of tRNA along the ribosome, thereby preventing the synthesis of proteins essential for bacterial growth and replication. The inhibition mechanism is crucial for its role as an antibiotic:
- Target Organisms : Effective against various bacteria, including Escherichia coli and Deinococcus radiodurans.
- Inhibition Type : Binds specifically to ribosomal proteins L32 and L4, disrupting normal protein synthesis processes .
Clinical Applications
Troleandomycin has been studied extensively for its potential benefits beyond its antibacterial properties, particularly in managing steroid-dependent conditions such as asthma.
Steroid-Sparing Effects
Research indicates that troleandomycin may have a steroid-sparing effect in patients with severe asthma:
- A study involving 15 patients demonstrated a 68% reduction in steroid requirements within two weeks of troleandomycin treatment, alongside significant improvements in lung function (FEV1 and FVC) .
- The revised treatment protocol showed a low incidence of side effects, with no significant increase in cushingoid features compared to previous reports .
Pharmacokinetics
Troleandomycin is known to influence the pharmacokinetics of other drugs by inhibiting cytochrome P450 enzymes, particularly CYP3A4. This interaction can significantly alter the metabolism of various medications:
- A study found that pretreatment with troleandomycin increased the area under the curve (AUC) for imipramine by 59% , indicating reduced clearance and enhanced bioavailability .
- Such interactions have implications for drug-drug interactions, particularly in patients receiving multiple medications.
Case Studies and Research Findings
-
Asthma Management :
- In a clinical trial involving 16 steroid-dependent asthmatics, troleandomycin was administered to assess its efficacy. The results indicated some improvement in symptoms; however, a systematic review concluded that there was insufficient evidence to support its routine use as a corticosteroid-sparing agent .
- Impact on Drug Metabolism :
Summary of Findings
Propiedades
Key on ui mechanism of action |
As a macrolide, troleandomycin binds to the 50S subunit of the bacterial ribosome. This binding inhibits translocation of tRNA along the A, P, and E sites of the ribosome. With tRNA unable to move from site to site, amino acids cannot be deposited onto the polypeptide chain leading to failure of protein synthesis. Bacterial cell growth and duplication is inhibited without the ability to generate the necessary proteins. |
---|---|
Número CAS |
2751-09-9 |
Fórmula molecular |
C41H67NO15 |
Peso molecular |
814.0 g/mol |
Nombre IUPAC |
[(3R,5S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-5-acetyloxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate |
InChI |
InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3/t19-,20+,21-,22+,23+,24+,25+,26-,30-,31-,32-,33?,34-,35-,36-,37+,40-,41+/m0/s1 |
Clave InChI |
LQCLVBQBTUVCEQ-MYZKIGQCSA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)OC2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |
SMILES canónico |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C |
Apariencia |
Solid powder |
melting_point |
812.49 |
Key on ui other cas no. |
2751-09-9 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
1.92e-02 g/L |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Troleandomycin, AI3-50166, Aovine, Cyclamycin, Matromycin T, Micotil, Oleandocetine, Oleandomycin triacetate, Oleandomycin triacetyl ester, Triacetyloleandomycin, Triocetin, Triolan, WY 651, Wytrion |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Triacetyloleandomycin?
A1: Triacetyloleandomycin is a macrolide antibiotic that exerts its antibacterial effect by binding to the bacterial ribosome. [] It specifically targets the nascent peptide tunnel within the large ribosomal subunit, effectively blocking the growth of the nascent peptide chain. [] This inhibition of protein synthesis ultimately leads to bacterial growth arrest and death.
Q2: Does Triacetyloleandomycin affect human ribosomes?
A2: While Triacetyloleandomycin targets bacterial ribosomes, it exhibits limited binding to human ribosomes. [] This selectivity for bacterial ribosomes over human ribosomes contributes to its therapeutic window.
Q3: What is the molecular formula and weight of Triacetyloleandomycin?
A3: The molecular formula of Triacetyloleandomycin is C41H67NO14, and its molecular weight is 785.96 g/mol.
Q4: Is there any spectroscopic data available for Triacetyloleandomycin?
A4: While the provided research papers do not delve into detailed spectroscopic analysis, they mention the formation of a distinct spectral complex between Triacetyloleandomycin metabolites and cytochrome P450 heme. [] This spectral shift is utilized as an indicator of Triacetyloleandomycin metabolism in various species.
Q5: How stable is Triacetyloleandomycin under different storage conditions?
A5: The provided research papers do not focus on the stability of Triacetyloleandomycin under various storage conditions. This information would be crucial for pharmaceutical formulation and storage optimization.
Q6: Does Triacetyloleandomycin exhibit any catalytic properties itself?
A6: Triacetyloleandomycin is not known to possess inherent catalytic properties. It functions as an inhibitor rather than a catalyst, specifically targeting bacterial ribosomes. []
Q7: Have any computational studies been conducted on Triacetyloleandomycin?
A7: The provided research papers do not discuss any computational studies or QSAR models developed for Triacetyloleandomycin. Such studies could provide valuable insights into its structure-activity relationship and aid in the design of novel analogs with improved properties.
Q8: How do structural modifications of Triacetyloleandomycin affect its activity?
A8: The provided research papers do not provide specific details on the SAR of Triacetyloleandomycin. Understanding the relationship between structural modifications and activity is crucial for developing new antibiotics with potentially enhanced potency, spectrum of activity, and pharmacokinetic properties.
Q9: What are the known safety concerns associated with Triacetyloleandomycin?
A10: Triacetyloleandomycin has been associated with hepatotoxicity, particularly when administered in conjunction with certain drugs like carbamazepine and oral contraceptives. [, , , ] The mechanism is thought to involve the inhibition of cytochrome P450 enzymes, leading to increased drug levels and potential toxicity.
Q10: How is Triacetyloleandomycin absorbed and distributed in the body?
A10: While the research papers touch upon the therapeutic use of Triacetyloleandomycin, they do not provide detailed information on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its PK properties would be essential for optimizing dosing regimens and minimizing the risk of adverse effects.
Q11: What is the relationship between Triacetyloleandomycin serum levels and its antibacterial activity?
A12: Some research papers investigate the relationship between Triacetyloleandomycin serum levels and its antibacterial activity, showing that higher serum levels generally correlate with greater efficacy against susceptible organisms. [, , ]
Q12: Has Triacetyloleandomycin demonstrated efficacy in animal models of infection?
A13: Research shows that Triacetyloleandomycin was found to be effective in preventing lethal staphylococcal infections in monkeys. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.